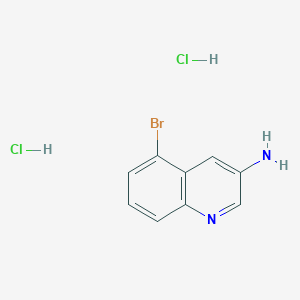

5-Bromoquinolin-3-amine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H9BrCl2N2 |

|---|---|

Molecular Weight |

295.99 g/mol |

IUPAC Name |

5-bromoquinolin-3-amine;dihydrochloride |

InChI |

InChI=1S/C9H7BrN2.2ClH/c10-8-2-1-3-9-7(8)4-6(11)5-12-9;;/h1-5H,11H2;2*1H |

InChI Key |

FTXJZBCMKJEFNO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)Br.Cl.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Bromoquinolin 3 Amine Dihydrochloride and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary disconnections. lkouniv.ac.inamazonaws.comnumberanalytics.com For 5-Bromoquinolin-3-amine (B3027548) dihydrochloride (B599025), the primary disconnections involve the C-N and C-Br bonds, as well as the bonds forming the quinoline (B57606) ring system itself.

A logical retrosynthetic approach for 5-Bromoquinolin-3-amine would first disconnect the amine and bromide functionalities, leading back to a simpler quinoline core. This process, known as functional group interconversion (FGI), is a cornerstone of retrosynthetic analysis. lkouniv.ac.in The key disconnections for the quinoline ring itself often involve breaking the bonds formed during the cyclization step. thieme.comlibretexts.org This leads to precursors that can be coupled through various established named reactions.

Key Disconnection Points in the Retrosynthesis of 5-Bromoquinolin-3-amine:

| Disconnection | Resulting Precursors/Synthons | Corresponding Forward Reaction |

| C-N bond (Amine) | 5-Bromo-3-haloquinoline + Ammonia (B1221849)/Amine source | Nucleophilic Aromatic Substitution |

| C-Br bond (Bromide) | 3-Aminoquinoline (B160951) | Electrophilic Aromatic Substitution (Bromination) |

| Quinoline Ring | Substituted aniline (B41778) and a three-carbon unit | Cyclization Reactions (e.g., Skraup, Doebner-von Miller) |

This analytical approach allows chemists to devise multiple synthetic routes, which can then be evaluated based on factors like the availability of starting materials, reaction efficiency, and selectivity. studysmarter.co.uk

Direct Bromination Approaches for Quinoline Systems

Direct bromination of a pre-formed quinoline ring is a common strategy for introducing a bromine atom. However, the regioselectivity of this electrophilic substitution is highly dependent on the directing effects of existing substituents on the ring.

Regioselective Bromination of 3-Aminoquinoline

The synthesis of 3-bromoquinoline (B21735) derivatives can be achieved through methods such as the formal [4+2]-cycloaddition between an N-aryliminium ion and 1-bromoalkynes. acs.org The directing effect of the amino group at the C-3 position influences the position of subsequent electrophilic substitution. Generally, amino groups are activating and ortho-, para-directing. In the case of 3-aminoquinoline, this would direct incoming electrophiles to the C-2 and C-4 positions of the pyridine (B92270) ring and the C-5 and C-7 positions of the benzene (B151609) ring. However, achieving selective bromination at the C-5 position can be challenging and may require specific reaction conditions or the use of protecting groups to block more reactive sites.

Bromination of Quinoline Derivatives at the C-5 Position

The bromination of the quinoline ring at the C-5 position is a known transformation. scilit.com For instance, direct bromination of certain methoxy-substituted quinolines has been shown to yield 5-bromo derivatives. fao.orggelisim.edu.tr The conditions for such reactions, including the choice of brominating agent and solvent, are critical for achieving the desired regioselectivity. mdpi.com For example, N-bromosuccinimide (NBS) is a commonly used reagent for the bromination of aromatic systems. rsc.org In some cases, the use of a Lewis acid catalyst can influence the position of bromination. researchgate.net Research has also shown that copper-catalyzed C5-H bromination of 8-aminoquinoline (B160924) amides can be achieved with high selectivity. rsc.org

Multi-step Synthetic Pathways to 5-Bromoquinolin-3-amine

When direct functionalization is not feasible or efficient, multi-step syntheses provide a more controlled approach to constructing the desired molecule. libretexts.org This often involves building the quinoline ring with the necessary substituents already in place or in a form that can be easily converted to the desired functionality.

Cyclization Reactions in Quinoline Formation

The formation of the quinoline core is a fundamental step in the synthesis of its derivatives. Several classic named reactions are employed for this purpose, each offering a route to different substitution patterns. thieme.comrsc.org

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst to form a 2,4-disubstituted quinoline. iipseries.org

Conrad-Limpach Synthesis: This reaction utilizes an aniline and a β-ketoester to produce 4-hydroxyquinolines. iipseries.orgnih.gov

Doebner-von Miller Reaction: This is a flexible method that reacts an aniline with an α,β-unsaturated carbonyl compound to yield quinolines. nih.govwikipedia.org This reaction is also known as the Skraup-Doebner-Von Miller quinoline synthesis. wikipedia.org

Skraup Synthesis: In this classic method, aniline is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline itself. iipseries.orgnih.gov

These cyclization reactions provide the foundational quinoline structure, which can then be further modified. nih.govnih.gov

Comparison of Classic Quinoline Syntheses:

| Reaction | Reactants | Key Product Feature |

| Combes | Aniline, β-Diketone | 2,4-Disubstituted Quinoline iipseries.org |

| Conrad-Limpach | Aniline, β-Ketoester | 4-Hydroxyquinoline iipseries.orgnih.gov |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | Variably substituted quinolines nih.govwikipedia.org |

| Skraup | Aniline, Glycerol, Oxidizing Agent | Unsubstituted or simply substituted quinolines iipseries.orgnih.gov |

Amine Introduction and Modification Strategies

The introduction of the amine group at the C-3 position can be achieved at various stages of the synthesis. One common approach is to introduce a nitro group, which can then be reduced to an amine. The nitro group can be introduced onto a pre-formed quinoline ring or be present on one of the precursors before the cyclization reaction. For example, a nitrated aniline could be used as a starting material in a Skraup or Doebner-von Miller reaction. The subsequent reduction of the nitro group is a well-established transformation in organic synthesis.

Another strategy involves the amination of a haloquinoline. chempedia.info For instance, a 3-haloquinoline could undergo nucleophilic aromatic substitution with an amine source to introduce the desired amino group. The reactivity of the haloquinoline towards amination can be influenced by other substituents on the ring.

The final step in the synthesis of the target compound would be the formation of the dihydrochloride salt, which is typically achieved by treating the free base with hydrochloric acid.

Preparation from Precursors such as 5-Bromoquinoline (B189535) or 8-Amino-5-bromoquinoline

The synthesis of 5-Bromoquinolin-3-amine dihydrochloride can be approached from various precursors, with 5-bromoquinoline and 8-amino-5-bromoquinoline being notable starting points.

One common method for preparing 5-bromoquinoline involves the reaction of quinoline with N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane. chemicalbook.com Another established route is the Sandmeyer-type reaction starting from 5-aminoquinoline (B19350). chemicalbook.com In this process, 5-aminoquinoline is treated with hydrogen bromide and sodium nitrite (B80452) in water to form the corresponding diazonium salt. This intermediate is then reacted with copper(I) bromide to yield 5-bromoquinoline. chemicalbook.com

Alternatively, 8-amino-5-bromoquinoline can serve as a precursor. The synthesis of this compound can be achieved through the bromination of 8-aminoquinoline. acgpubs.org For instance, treating 8-aminoquinoline with one equivalent of N-bromosuccinimide (NBS) in acetonitrile (B52724) has been shown to produce 5-bromo-8-aminoquinoline. acgpubs.org Further chemical transformations would then be necessary to introduce the amino group at the 3-position and subsequently form the dihydrochloride salt.

| Reactant 1 | Reactant 2 | Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 5-Aminoquinoline | - | 1. HBr, NaNO₂, H₂O 2. Cu(I)Br, HBr, H₂O | 5-Bromoquinoline | 61% | chemicalbook.com |

Salt Formation and Purification Techniques

The formation of a dihydrochloride salt is a crucial step for improving the stability and solubility of amine-containing compounds like 5-Bromoquinolin-3-amine. Generally, this involves treating the free base with hydrochloric acid.

For instance, in the synthesis of S-3-aminoquinuclidine dihydrochloride, a related compound, the crude product is dissolved in a mixture of methanol (B129727) and water. google.com After treatment with activated carbon and filtration, the solvent is partially removed under reduced pressure, and the solution is cooled to crystallize the dihydrochloride salt. google.com A similar principle can be applied to 5-Bromoquinolin-3-amine. The free base would be dissolved in a suitable organic solvent, and then hydrogen chloride gas or a solution of HCl in an organic solvent would be introduced to precipitate the dihydrochloride salt. google.com

Purification of the resulting salt is often achieved through recrystallization. A patent for the production of 3-bromoquinoline describes recrystallizing 3-bromoquinoline hydrobromide from a mixed solvent of water and an alcohol to obtain a high-purity product. google.com This technique helps to remove impurities, including any unreacted starting materials or byproducts from the synthesis.

Catalytic Approaches in Quinoline Synthesis

Catalysis offers powerful tools for the synthesis of quinoline derivatives, with both transition metal-catalyzed and metal-free methods being extensively developed.

Palladium-catalyzed reactions are highly effective for constructing the quinoline scaffold and for the functionalization of bromoquinolines. nih.gov These reactions are valued for their mild conditions and tolerance of a wide range of functional groups. nih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in creating C-C bonds. For example, 3-bromoquinoline can be coupled with various boronic acids or their esters to introduce substituents at the 3-position. The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that facilitates the formation of C-N bonds, which could be employed to introduce the amino group onto a brominated quinoline precursor. Furthermore, palladium catalysts have been used in the synthesis of quinolines from starting materials like allyl alcohols and anilines. rsc.org Domino reactions catalyzed by palladium, for instance, the reaction of o-alkynylhalobenzenes with amines, provide an efficient route to complex quinoline derivatives. nih.gov

| Reaction Type | Starting Materials | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Coupling-Cyclization | 2-Iodoaniline, α,β-unsaturated carbonyl compounds | Pd(OAc)₂, PPh₃, NaOAc | 3-Substituted quinolin-2(1H)-ones | nih.gov |

| Domino Reaction | o-Alkynylhalobenzene, Amine | Palladium catalyst | 5H-cyclopenta[c]quinoline derivatives | nih.gov |

| Oxidative Cyclization | Aryl allyl alcohols, Anilines | Palladium catalyst | Quinolines | rsc.org |

In recent years, there has been a significant shift towards developing metal-free and green synthetic methods for quinoline synthesis to avoid metal contamination and reduce environmental impact. rsc.orgrsc.org These approaches often align with the principles of green chemistry by utilizing environmentally benign catalysts, solvent-free conditions, or energy-efficient techniques like microwave or ultrasound irradiation. ijpsjournal.comtandfonline.com

Metal-free methods often employ catalysts such as molecular iodine or formic acid. rsc.orgijpsjournal.com For example, molecular iodine has been used to catalyze the synthesis of quinoline-2,4-dicarboxylate scaffolds from aryl amines and acetylenedicarboxylates. rsc.org This method boasts advantages like being low-cost, eco-friendly, and having high regioselectivity. rsc.org Formic acid has also emerged as a versatile and green catalyst for synthesizing quinolines from anilines and aldehydes or ketones. ijpsjournal.com

Furthermore, tandem cyclization strategies that avoid transition metals have been developed for the synthesis of functionalized quinolines from starting materials like 2-styrylanilines. nih.govacs.org These protocols often feature broad substrate scope and good functional group tolerance. nih.govacs.org

Reaction Optimization and Process Development

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogues. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading.

For instance, in the synthesis of 5-bromoisoquinoline, a related heterocyclic compound, careful temperature control during the bromination of isoquinoline (B145761) with N-bromosuccinimide in sulfuric acid is critical to suppress the formation of the undesired 8-bromoisoquinoline (B29762) isomer. orgsyn.org Similarly, in palladium-catalyzed reactions, the choice of ligand can significantly impact the reaction's efficiency and selectivity.

Chemical Reactivity and Mechanistic Investigations of 5 Bromoquinolin 3 Amine Dihydrochloride

Reactivity of the Bromo-Substituent

The bromine atom at the C-5 position of the quinoline (B57606) ring is a key site for functionalization. Its reactivity is typical of an aryl halide, enabling it to participate in a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for 5-bromo-3-aminoquinoline, although it is less common for simple aryl halides unless the ring is activated by strongly electron-withdrawing groups. libretexts.org The mechanism generally involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group (in this case, the bromide ion). libretexts.org

For SNAr to occur at a practical rate, the aromatic ring must be sufficiently electron-deficient. youtube.com In the case of the quinoline system, the electronegativity of the ring nitrogen atom does withdraw electron density, making the ring more susceptible to nucleophilic attack compared to a simple benzene (B151609) ring. However, the amino group at the C-3 position is an electron-donating group, which can counteract this effect to some extent by increasing electron density through resonance. The position of the bromo substituent relative to the ring nitrogen and the amino group is crucial in determining its susceptibility to SNAr. Reactions involving nucleophilic substitution on bromoquinolines often require specific conditions, such as the use of a catalyst or activation of the ring system. researchgate.net For instance, the synthesis of aminoquinolines from bromoquinolines has been achieved using liquid ammonia (B1221849) in the presence of a copper catalyst. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura and C-N Cross-Coupling)

The bromo-substituent at the C-5 position is well-suited for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-nitrogen bonds. nih.gov

The Suzuki-Miyaura coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. libretexts.org The reactivity in Suzuki-Miyaura couplings can vary significantly depending on the position of the bromine atom on the quinoline ring. researchgate.net Research on various bromoquinolines has demonstrated that these compounds readily participate in Suzuki-Miyaura reactions to form biaryl systems. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. nih.govresearchgate.net

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions with Bromo-Heterocycles This table presents a generalized overview of conditions and outcomes for Suzuki-Miyaura reactions involving bromo-substituted heterocyclic compounds, illustrating the typical parameters that would be relevant for 5-Bromoquinolin-3-amine (B3027548).

| Bromo-Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 5-Bromoindole | Phenylboronic acid | Ligand-free Pd-nanoparticles | K₃PO₄ | Water | Good | nih.govresearchgate.net |

| Various Bromoquinolines | 2-Aminophenylboronic acid hydrochloride | PdCl₂(dppf) | Not specified | Not specified | Good | researchgate.net |

| L-7-Bromotryptophan | Various Boronic Acids | ADHP-Pd precatalyst | K₃PO₄ | Water | Variable | nih.gov |

C-N cross-coupling reactions , such as the Buchwald-Hartwig amination, are pivotal for synthesizing aryl amines. snnu.edu.cn These reactions involve the palladium-catalyzed coupling of an aryl halide with an amine. acs.org The use of bulky electron-rich phosphine (B1218219) ligands is often crucial for the success of these transformations, facilitating the catalytic cycle. acs.org This methodology could be applied to 5-bromo-3-aminoquinoline to introduce a secondary or tertiary amino group at the C-5 position by reacting it with a suitable primary or secondary amine in the presence of a palladium catalyst and a base. The unprotected 3-amino group could potentially interfere or also react, necessitating the use of a protecting group strategy or carefully optimized conditions to achieve selectivity.

Carbonyl Insertion Reactions

Carbonyl insertion reactions, such as carbonylation, involve the insertion of a carbon monoxide (CO) molecule into the carbon-bromine bond, typically catalyzed by a transition metal complex like palladium. This reaction would transform the bromo-substituent into a carboxylic acid derivative (e.g., an ester or amide, depending on the nucleophile present). This provides a pathway to introduce a carbonyl-containing functional group at the C-5 position of the quinoline ring, further expanding the synthetic utility of the starting material.

Reactivity of the Amino Group

The amino group at the C-3 position is a versatile nucleophile and can undergo a range of reactions common to primary aromatic amines.

Amidation and Alkylation Reactions

The primary amino group of 5-bromo-3-aminoquinoline can readily undergo amidation by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (using a coupling agent). This leads to the formation of an amide bond. For example, reaction with monochloroacetyl chloride has been used to derivatize a similar bromo-indole scaffold. researchgate.net

Alkylation of the amino group can also be achieved, introducing one or two alkyl substituents. However, controlling the degree of alkylation (mono- versus di-alkylation) can be challenging. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, is a common method for controlled mono-alkylation.

Reactions with Potassium Amide in Liquid Ammonia

The reaction of aryl halides with potassium amide (KNH₂) in liquid ammonia is characteristic of a nucleophilic substitution that proceeds through an aryne intermediate, known as the Chichibabin amination. For a bromoquinoline, this reaction could potentially lead to the substitution of the bromine atom with an amino group. However, the reaction of 3-bromoquinoline (B21735) with ammonia and a copper catalyst suggests a different substitution pathway. researchgate.net The specific outcome of reacting 5-bromo-3-aminoquinoline with KNH₂ in liquid ammonia would depend on the relative ease of deprotonation of the amino group versus the formation of the aryne intermediate. The strong basic conditions would certainly deprotonate the amino group, which could then influence the subsequent reaction pathway.

Reactivity of the Quinoline Nitrogen Atoms

The chemical reactivity of the nitrogen atoms in 5-Bromoquinolin-3-amine dihydrochloride (B599025) is fundamentally dictated by their state of protonation. In this salt form, both the heterocyclic quinoline nitrogen and the exocyclic 3-amino group are protonated, existing as quaternary ammonium (B1175870) (-NH+=) and ammonium (-NH3+) cations, respectively. This has profound implications for the molecule's behavior in chemical reactions.

The quinoline nitrogen atom in its neutral, free base form is basic and nucleophilic, capable of undergoing reactions such as protonation, alkylation, and acylation. gcwgandhinagar.com However, in the dihydrochloride salt, this nitrogen is already protonated. The resulting positive charge renders it electrophilic and non-nucleophilic, effectively deactivating it from participating in typical reactions that target basic nitrogen centers. For any reaction requiring a nucleophilic quinoline nitrogen, a deprotonation step using a suitable base would be a prerequisite.

Furthermore, the protonated quinoline nitrogen acts as a strong electron-withdrawing group. This effect significantly reduces the electron density of the pyridine (B92270) ring portion of the quinoline system, making it less susceptible to electrophilic attack compared to the carbocyclic (benzene) ring. gcwgandhinagar.com The presence of the electron-withdrawing bromine atom at the 5-position further modulates the electronic landscape of the benzene ring. Theoretical and experimental studies on substituted quinolines show that substituents have a measurable effect on the charge density of the ring nitrogen, which in turn influences properties like pKa. chemrxiv.org For instance, the pKa of the quinoline nitrogen in chloroquine, a related compound, is 8.5, and its protonation state is key to its biological mechanism. wikipedia.org

The exocyclic 3-amino group is also protonated in the dihydrochloride salt. In its free amine form (-NH2), this group would be a potent activating, ortho-para directing group for electrophilic aromatic substitution. As the ammonium cation (-NH3+), it becomes a deactivating, meta-directing group, further influencing the regioselectivity of any potential substitution reactions on the pyridine ring.

Table 1: Comparative Reactivity of Nitrogen Atoms in 5-Bromoquinolin-3-amine

| Form | Quinoline Nitrogen (N1) | 3-Amino Nitrogen | Reactivity Profile |

| Dihydrochloride Salt | Protonated (=NH+-) | Protonated (-NH3+) | Non-nucleophilic; acts as an electron-withdrawing group, deactivating the ring system towards electrophilic attack. |

| Free Base | Neutral (=N-) | Neutral (-NH2) | Nucleophilic; can undergo alkylation/acylation. The amino group is an activating group for electrophilic substitution. |

Ring Transformations and Rearrangement Pathways

While the quinoline ring is an aromatic and generally stable system, under specific and often harsh reaction conditions, it can undergo significant transformations and rearrangements. These pathways often involve the formation of highly reactive intermediates. Although specific studies on 5-Bromoquinolin-3-amine are not prevalent, data from isomeric aminobromoquinolines provide insight into potential reaction pathways.

One major class of such reactions involves the use of extremely strong bases, such as potassium amide (KNH2) in liquid ammonia. researchgate.net Reactions of various aminobromoquinolines under these conditions have been shown to proceed through didehydroquinoline (quinolyne) intermediates. researchgate.net For example, the amination of 2-amino-3-bromo-quinoline and 2-amino-4-bromo-quinoline leads to a mixture of diaminoquinolines via a 3,4-didehydroquinoline intermediate. researchgate.net

More dramatic ring transformations have also been documented for isomers. Key examples include:

Ring Contraction: The reaction of 3-amino-2-bromo-quinoline with potassium amide results in a ring transformation to produce 3-cyanoindole. researchgate.net

Ring Expansion: The treatment of 4-amino-2-bromo-quinoline under the same conditions yields 4-amino-2-methylquinazoline, demonstrating a rearrangement where the pyridine ring expands to a pyrimidine (B1678525) ring. researchgate.net

These transformations highlight the potential for the 5-Bromoquinolin-3-amine scaffold to be synthetically manipulated into different heterocyclic systems, although the specific outcomes would depend heavily on the substitution pattern.

Another potential transformation is oxidative cleavage. The quinoline ring system, upon treatment with strong oxidizing agents like alkaline potassium permanganate, can undergo oxidative degradation of the benzene ring. This typically results in the formation of a pyridine-dicarboxylic acid. gcwgandhinagar.com In the case of 5-Bromoquinolin-3-amine, this reaction would be expected to cleave the bromo-substituted benzene ring, potentially yielding a substituted pyridine-2,3-dicarboxylic acid.

Table 2: Potential Ring Transformations Based on Isomer Reactivity

| Starting Isomer | Reagents & Conditions | Key Intermediate | Product(s) | Transformation Type | Reference |

| 3-Amino-2-bromo-quinoline | KNH2 / liquid NH3 | Not specified | 3-Cyanoindole | Ring Contraction | researchgate.net |

| 4-Amino-2-bromo-quinoline | KNH2 / liquid NH3 | Not specified | 4-Amino-2-methylquinazoline | Ring Expansion | researchgate.net |

| General Quinoline | Alkaline KMnO4 | Not applicable | Pyridine-2,3-dicarboxylic acid | Oxidative Cleavage | gcwgandhinagar.com |

Influence of the Dihydrochloride Salt Form on Reactivity

The formulation of 5-Bromoquinolin-3-amine as a dihydrochloride salt is not merely a matter of storage or handling; it profoundly influences its chemical reactivity in several ways.

Enhanced Solubility: The most immediate effect of the salt form is on solubility. Hydrochloride salts of organic amines are generally more soluble in polar solvents, such as water or alcohols, than their corresponding free bases. nih.gov This can be a significant advantage in synthetic chemistry, allowing reactions to be performed in a wider range of solvent systems and facilitating purification processes like crystallization. mdpi.com

Deactivation of Nucleophilic Sites: As detailed in section 3.3, the protonation of both nitrogen atoms renders them non-nucleophilic. This can be viewed as an in situ protection strategy. When performing reactions intended to modify other parts of the molecule (for example, a substitution on the benzene ring), the dihydrochloride form prevents unwanted side reactions at the nitrogen centers, such as N-alkylation or N-acylation. gcwgandhinagar.com To engage the nitrogen atoms in a reaction, they must first be deprotonated by adding a stoichiometric amount of base.

Modification of Electronic Effects: The conversion of the amine groups to ammonium cations transforms them from electron-donating to powerful electron-withdrawing groups. This drastically deactivates the entire quinoline ring system towards electrophilic aromatic substitution. gcwgandhinagar.com Conversely, this heightened electron deficiency could, in principle, make the ring system more susceptible to nucleophilic aromatic substitution (SNAr). However, SNAr on quinolines typically occurs at the 2- or 4-positions, which are activated by the ring nitrogen. gcwgandhinagar.com The reactivity at other positions would be less favorable.

Comprehensive Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Bromoquinolin-3-amine (B3027548) dihydrochloride (B599025), proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the electronic environment of each atom in the structure. It is important to note that in the dihydrochloride salt form, the amine group is protonated to an ammonium (B1175870) group (-NH3+), and the quinoline (B57606) nitrogen is also likely protonated, which significantly influences the chemical shifts, particularly of nearby protons and carbons.

The ¹H NMR spectrum of 5-Bromoquinolin-3-amine dihydrochloride is expected to show distinct signals for each of the aromatic protons on the quinoline ring system. The protonation of the nitrogen atoms causes a general downfield shift for all protons due to increased electron-withdrawing effects. The protons of the ammonium group (-NH3+) would likely appear as a broad signal, the chemical shift of which is highly dependent on the solvent, concentration, and temperature. The chemical environment of hydrogens on carbons adjacent to the nitrogen atoms is notably deshielded, causing their signals to appear at a lower field (higher ppm). libretexts.org

The expected signals for the quinoline ring protons would be complex due to spin-spin coupling. The protons on the pyridine (B92270) ring (H2, H4) would appear as singlets or narrow doublets, while the protons on the benzene (B151609) ring (H6, H7, H8) would show doublet and triplet patterns characteristic of a substituted benzene ring.

Table 1: Expected ¹H NMR Chemical Shifts (δ) for 5-Bromoquinolin-3-amine Moiety

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H2 | ~9.0 - 9.2 | s |

| H4 | ~8.2 - 8.4 | s |

| H6 | ~7.8 - 8.0 | d |

| H7 | ~7.5 - 7.7 | t |

| H8 | ~8.0 - 8.2 | d |

| -NH3+ | Variable (broad) | s (br) |

Note: These are estimated values based on analogous structures and general NMR principles. The exact values can vary based on solvent and experimental conditions.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. 5-Bromoquinolin-3-amine features nine distinct carbon atoms in its aromatic core. The carbon atom attached to the bromine (C5) will have its chemical shift influenced by the heavy atom effect. Carbons bonded to nitrogen (C3, C8a, and C4a) will be significantly deshielded and appear downfield. libretexts.orgdocbrown.info The typical chemical shift range for carbons in aromatic rings is 125-150 ppm. libretexts.org

Table 2: Expected ¹³C NMR Chemical Shifts (δ) for 5-Bromoquinolin-3-amine Moiety

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 | ~145 - 150 |

| C3 | ~130 - 135 |

| C4 | ~140 - 145 |

| C4a | ~128 - 132 |

| C5 | ~115 - 120 |

| C6 | ~130 - 135 |

| C7 | ~125 - 130 |

| C8 | ~128 - 133 |

| C8a | ~148 - 152 |

Note: These are estimated values based on general chemical shift tables and data for similar quinoline structures. libretexts.orgwisc.edu

While one-dimensional NMR provides fundamental data, advanced two-dimensional (2D) NMR techniques would be invaluable for definitive structural confirmation.

COSY (Correlation Spectroscopy): Would establish the connectivity between adjacent protons, for example, confirming the coupling between H6, H7, and H8 on the benzene portion of the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C spectra.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline powder form. This technique would provide insights into the molecular packing in the solid state and could help differentiate between different polymorphic forms of the dihydrochloride salt.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and gain structural information from the fragmentation pattern of a compound. For this compound, the analysis would typically be performed on the free base, 5-Bromoquinolin-3-amine (C₉H₇BrN₂), which has a molecular weight of approximately 223.07 g/mol . nih.govechemi.com

A key feature in the mass spectrum would be the molecular ion peak (M⁺). Due to the presence of bromine, this peak would appear as a characteristic doublet with a roughly 1:1 intensity ratio, corresponding to the two major isotopes of bromine, ⁷⁹Br and ⁸¹Br. Therefore, one would expect to see peaks at m/z 222 and m/z 224. nih.gov The presence of an odd number of nitrogen atoms (one in the quinoline ring, one in the amino group) would result in a molecular ion with an odd nominal mass, however, the presence of bromine complicates this simple application of the "nitrogen rule". libretexts.orglibretexts.org

The fragmentation of the molecular ion would likely proceed through pathways common to amines and aromatic systems. tutorchase.com Alpha-cleavage, the breaking of the C-C bond adjacent to the nitrogen, is a dominant fragmentation pathway for amines. libretexts.orglibretexts.org For aromatic systems like quinoline, fragmentation often involves the loss of small, stable neutral molecules like HCN. The loss of the bromine atom (as a Br radical) would also be an expected fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is an essential technique for identifying the functional groups present in a molecule. In the case of this compound, the spectrum would be dominated by absorptions from the protonated amine (ammonium) and the aromatic quinoline core.

As a primary amine salt, the characteristic sharp N-H stretching bands of a free amine (typically two bands at 3300-3500 cm⁻¹) would be replaced by a very broad and strong absorption band for the N-H stretches of the R-NH₃⁺ group, typically found in the 2800-3200 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com This broad band often overlaps with the aromatic and aliphatic C-H stretching vibrations.

Other key expected absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹. wpmucdn.comvscht.cz

N-H Bending: A strong band for the asymmetric and symmetric bending of the NH₃⁺ group around 1500-1600 cm⁻¹.

Aromatic C=C and C=N Ring Stretching: Several medium to strong bands in the 1400-1650 cm⁻¹ region.

C-N Stretch: Aromatic amines typically show a strong C-N stretching band in the 1250-1335 cm⁻¹ region. orgchemboulder.com

C-Br Stretch: A weak to medium absorption expected in the fingerprint region, typically between 500-650 cm⁻¹.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| R-NH₃⁺ | N-H Stretch | 2800 - 3200 (broad, strong) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| R-NH₃⁺ | N-H Bend | 1500 - 1600 |

| Aromatic Ring | C=C and C=N Stretch | 1400 - 1650 |

| Aromatic C-N | C-N Stretch | 1250 - 1335 |

| Aromatic C-Br | C-Br Stretch | 500 - 650 |

Note: Based on standard IR correlation tables. orgchemboulder.comwpmucdn.comvscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring system, being an extended aromatic and conjugated structure, is expected to be a strong chromophore.

The UV-Vis spectrum of 5-Bromoquinolin-3-amine is predicted to show multiple absorption bands corresponding to π → π* and n → π* transitions. researchgate.net Quinoline derivatives typically exhibit strong absorption in the UV region. researchgate.net The presence of the amino group (-NH₂) as an auxochrome and the bromo group would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The spectrum is likely to show complex bands between 280 and 510 nm. researchgate.net The protonation of the nitrogens in the dihydrochloride salt would likely lead to a hypsochromic (blue) shift, as protonation can alter the energy levels of the non-bonding and π-orbitals.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromoquinolin-3-amine |

| Quinoline |

X-ray Crystallography for Definitive Solid-State Structure Determination

extensive search of scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for this compound. Therefore, a definitive determination of its solid-state structure, including crystal system, space group, unit cell dimensions, and atomic coordinates, could not be obtained.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional arrangement of atoms within a crystal, providing unequivocal proof of a molecule's solid-state structure, no published studies containing the crystal structure of this compound were found.

Elemental Analysis for Empirical Formula Confirmation

No specific experimental elemental analysis data for this compound was found in the reviewed scientific literature and chemical databases. Elemental analysis is a crucial technique used to determine the percentage composition of elements (such as carbon, hydrogen, nitrogen, and bromine) in a compound, which serves to confirm its empirical formula.

The theoretical elemental composition of this compound (C₉H₉BrCl₂N₂) can be calculated based on its molecular formula. However, without experimental data, a direct comparison and confirmation of the compound's purity and empirical formula are not possible.

Computational Chemistry and Theoretical Approaches

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 5-Bromoquinolin-3-amine (B3027548) dihydrochloride (B599025), a DFT approach would typically involve:

Geometry Optimization: Determining the most stable three-dimensional arrangement of the atoms in the molecule. This would provide key information on bond lengths, bond angles, and dihedral angles.

Electronic Structure: Calculating the distribution of electrons within the molecule. This includes identifying the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energies of which are crucial for understanding the molecule's reactivity and its behavior in chemical reactions.

A hypothetical data table for optimized geometric parameters of 5-Bromoquinolin-3-amine (the free base, as calculations are often performed on the neutral molecule) might look like this:

| Parameter | Bond / Atoms | Calculated Value (Å or °) |

| Bond Length | C3-N(amine) | Value |

| Bond Length | C5-Br | Value |

| Bond Angle | C2-C3-C4 | Value |

| Dihedral Angle | N(ring)-C8a-C4a-C4 | Value |

Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more intensive than DFT, they can provide highly accurate predictions for various properties. For 5-Bromoquinolin-3-amine dihydrochloride, ab initio calculations could be used to predict spectroscopic parameters, which are essential for identifying and characterizing the molecule experimentally.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. Current time information in Winnipeg, CA. For a relatively rigid structure like the quinoline (B57606) core, MD simulations for this compound would be particularly useful for:

Conformational Analysis: Investigating the rotational freedom around the C-N bond of the amine group and how it is influenced by the presence of the bulky bromine atom and the protonation state.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which is crucial for predicting its behavior in solution.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies can elucidate the pathways of chemical reactions involving this compound. This would involve:

Mapping Reaction Pathways: Identifying the most likely routes for a given reaction.

Locating Transition States: Determining the high-energy structures that connect reactants to products. The energy of the transition state is key to calculating the activation energy of the reaction.

Prediction of Reactivity Profiles and Selectivity

Computational methods can predict how and where a molecule is likely to react. For this compound, this would involve:

Electrostatic Potential Maps: Visualizing the electron-rich and electron-poor regions of the molecule to predict sites for electrophilic and nucleophilic attack.

Fukui Functions: Quantifying the reactivity of different atomic sites in the molecule.

A hypothetical reactivity data table could be presented as follows:

| Atomic Site | Fukui Index (f0) | Predicted Reactivity |

| N1 (ring) | Value | Nucleophilic/Electrophilic |

| C2 | Value | Nucleophilic/Electrophilic |

| N (amine) | Value | Nucleophilic/Electrophilic |

| C4 | Value | Nucleophilic/Electrophilic |

| C6 | Value | Nucleophilic/Electrophilic |

Spectroscopic Parameter Simulations (e.g., Rotational, Vibrational)

Computational chemistry can simulate various types of spectra, which can then be compared with experimental data for validation.

Vibrational Spectroscopy: Predicting the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule's bonds. Each peak in the predicted spectrum corresponds to a specific vibrational mode.

Rotational Spectroscopy: For gas-phase studies, the rotational constants of the molecule can be calculated to predict the microwave spectrum.

A simulated vibrational frequency table for 5-Bromoquinolin-3-amine might include:

| Vibrational Mode | Calculated Frequency (cm-1) | Description |

| ν(N-H) | Value | N-H stretching (amine) |

| ν(C=N) | Value | C=N stretching (ring) |

| ν(C-Br) | Value | C-Br stretching |

| δ(N-H) | Value | N-H bending (amine) |

Applications in Organic Synthesis and Derivatization Chemistry

5-Bromoquinolin-3-amine (B3027548) Dihydrochloride (B599025) as a Versatile Organic Building Block

5-Bromoquinolin-3-amine dihydrochloride is a prime example of a heterocyclic building block, a class of compounds that form the basic structural units for more complex molecules. sigmaaldrich.com The quinoline (B57606) scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products and pharmacologically active compounds. nih.govresearchgate.net The presence of the bromine atom and the amino group on the quinoline ring of this compound provides two distinct points for chemical modification.

The bromine atom, located at the 5-position, is particularly amenable to a variety of cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, the Suzuki-Miyaura coupling reaction, a palladium-catalyzed process, allows for the attachment of aryl, heteroaryl, or alkyl groups by reacting the bromo-substituted quinoline with an appropriate boronic acid or ester. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov Similarly, the Buchwald-Hartwig amination, another palladium-catalyzed reaction, can be employed to introduce a wide range of amino groups at the 5-position by coupling with amines. wikipedia.orglibretexts.org

The amino group at the 3-position also offers a site for derivatization. It can undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary or tertiary amines, and diazonium salts, respectively. These transformations further expand the range of possible derivatives that can be synthesized from this single building block. The dihydrochloride form of the compound ensures its stability and solubility for use in various reaction conditions.

Synthesis of Complex Quinoline-Based Heterocyclic Systems

The dual functionality of this compound makes it an ideal starting material for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest due to their prevalence in biologically active molecules. researchgate.netinformahealthcare.comnih.gov

By strategically employing reactions at both the bromo and amino positions, chemists can build additional rings onto the quinoline core. For example, a reaction sequence could involve an initial cross-coupling reaction at the 5-position to introduce a new substituent, followed by a cyclization reaction involving the amino group at the 3-position and a suitable functional group on the newly introduced substituent. This approach allows for the creation of a diverse array of tetracyclic and even more complex ring systems. nih.gov

The Friedländer annulation, a classic method for quinoline synthesis, can be conceptually reversed to envision how the 3-amino group of 5-bromoquinolin-3-amine could participate in cyclization reactions. The condensation of a 2-aminobenzaldehyde (B1207257) with a ketone containing α-methylene groups is a key step in the Friedländer synthesis, and the 3-amino group in our subject compound can be similarly utilized to build new rings. nih.gov

Development of Diverse Functionalized Quinoline Derivatives

The ability to selectively modify the 5-bromo and 3-amino groups of this compound allows for the systematic development of a wide variety of functionalized quinoline derivatives. nih.govnih.gov This is particularly important in medicinal chemistry, where the introduction of different functional groups can have a profound impact on a molecule's biological activity.

The Suzuki-Miyaura and Buchwald-Hartwig reactions are key tools in this derivatization process. The Suzuki-Miyaura coupling enables the introduction of a vast array of substituents at the 5-position, significantly altering the steric and electronic properties of the quinoline ring. researchgate.netnih.gov The Buchwald-Hartwig amination provides access to a diverse set of N-substituted quinolines. acs.orgresearchgate.net

Furthermore, the amino group at the 3-position can be converted into other functional groups. For instance, it can be transformed into a cyano group, which can then be further manipulated. researchgate.net The combination of these reactions allows for the creation of a large library of quinoline derivatives with diverse functionalities, each with the potential for unique chemical and biological properties.

Table 1: Examples of Functionalized Quinoline Derivatives from this compound This interactive table showcases potential derivatization pathways for 5-bromoquinolin-3-amine, highlighting the versatility of this building block in organic synthesis.

| Starting Material | Reagent/Reaction | Position of Modification | Product Class | Potential Application |

| 5-Bromoquinolin-3-amine | Arylboronic acid / Suzuki Coupling | 5-position | 5-Arylquinolin-3-amines | Medicinal Chemistry |

| 5-Bromoquinolin-3-amine | Alkylboronic acid / Suzuki Coupling | 5-position | 5-Alkylquinolin-3-amines | Materials Science |

| 5-Bromoquinolin-3-amine | Secondary amine / Buchwald-Hartwig Amination | 5-position | 5-(Dialkylamino)quinolin-3-amines | Agrochemicals |

| 5-Bromoquinolin-3-amine | Acyl chloride / Acylation | 3-position | N-(5-Bromoquinolin-3-yl)amides | Polymer Chemistry |

| 5-Bromoquinolin-3-amine | Aldehyde / Reductive Amination | 3-position | N-Alkyl-5-bromoquinolin-3-amines | Catalyst Development |

Precursor in the Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and development. acs.org These studies involve synthesizing a series of structurally related compounds and evaluating their biological activity to understand how specific structural features influence their potency and selectivity. This compound is an excellent precursor for generating the diverse molecular scaffolds needed for comprehensive SAR studies.

By systematically modifying the 5- and 3-positions of the quinoline ring, researchers can create a library of analogs. For example, a series of compounds could be synthesized where the substituent at the 5-position is varied (e.g., different aryl or alkyl groups introduced via Suzuki coupling), while the 3-amino group remains constant. Another series could explore modifications at the 3-amino group (e.g., acylation with different carboxylic acids) while keeping the 5-bromo substituent. This systematic approach allows for the elucidation of key structural requirements for biological activity.

The development of kinase inhibitors is an area where such SAR studies are crucial. nih.govnih.gov The quinoline scaffold is a common feature in many kinase inhibitors, and the ability to generate a wide range of derivatives from a single precursor like this compound is highly valuable for optimizing their inhibitory activity and selectivity. nih.gov

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful technique for rapidly generating large numbers of diverse compounds, known as chemical libraries. koreascience.kr These libraries are then screened for biological activity to identify promising lead compounds for drug discovery. The properties of this compound make it well-suited for use in combinatorial library synthesis.

Its two distinct points of reactivity allow for a "two-dimensional" diversification strategy. A set of different building blocks can be introduced at the 5-position via a parallel synthesis approach using, for example, the Suzuki coupling. Then, a second set of diverse building blocks can be introduced at the 3-position by reacting the amino group. This combinatorial approach can quickly generate a large and diverse library of quinoline derivatives.

The use of solid-phase synthesis techniques can further enhance the efficiency of library generation. The quinoline scaffold could be attached to a solid support, allowing for easy purification after each reaction step. This would streamline the synthesis of a large number of compounds, making the process more amenable to high-throughput screening.

Role in the Synthesis of Quinoline-Modified Natural Product Analogues

Many natural products with interesting biological activities contain the quinoline core. nih.gov However, these natural products may have limitations, such as poor bioavailability or undesirable side effects. The synthesis of natural product analogues, where the original structure is systematically modified, is a common strategy to overcome these limitations and develop improved therapeutic agents.

This compound can serve as a key building block for creating quinoline-modified analogues of natural products. The bromo and amino groups provide handles to attach the quinoline scaffold to other parts of a natural product or to introduce new functionalities that mimic or enhance the activity of the parent compound. This approach allows for the exploration of new chemical space around the natural product scaffold, potentially leading to the discovery of novel and more effective therapeutic agents.

Q & A

Q. How can conflicting NMR data (e.g., split peaks) be resolved during structural elucidation?

- Methodological Answer :

- Decoupling Experiments : Apply ¹H-¹³C HSQC to assign overlapping signals. For dihydrochlorides, focus on amine and aromatic regions .

- Variable Temperature NMR : Heat samples to 50°C to reduce rotational barriers and coalesce split peaks caused by conformational isomers .

- Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to simplify amine proton assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.